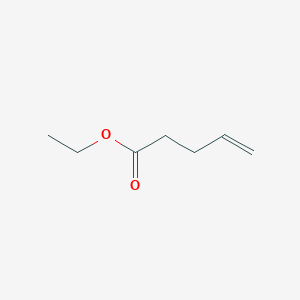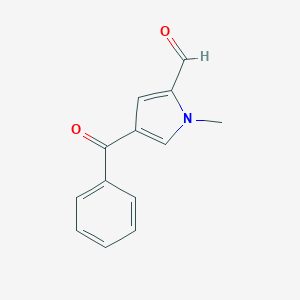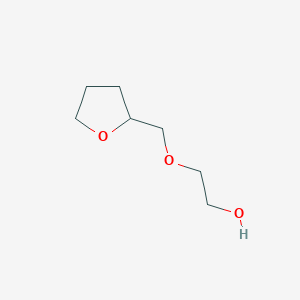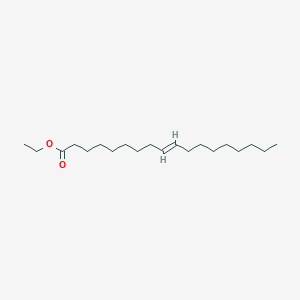
Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a type of nitroimidazole derivative that has been synthesized using specific methods.
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate is not fully understood. However, studies have suggested that this compound may act by inhibiting the synthesis of DNA in microorganisms and cancer cells. It may also disrupt the electron transport chain in parasites, leading to their death.
Effets Biochimiques Et Physiologiques
Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been found to inhibit the growth of various microorganisms by disrupting their DNA synthesis. Additionally, this compound has been found to have low toxicity in animal studies, making it a potentially safe compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate in lab experiments include its potential antimicrobial, antiparasitic, and anticancer properties. It is also a relatively safe compound with low toxicity. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate. One potential direction is to study its potential as an anticancer drug. Another direction is to investigate its potential as an antimicrobial and antiparasitic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to improve its solubility and bioavailability.
Conclusion:
In conclusion, Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate involves the reaction of ethyl bromopyruvate with 5-amino-2-methyl-4-nitroimidazole in the presence of a base. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to possess antimicrobial, antiparasitic, and anticancer properties. It has been tested against various strains of bacteria, fungi, and parasites, and has shown promising results in inhibiting their growth.
Propriétés
Numéro CAS |
139975-80-7 |
|---|---|
Nom du produit |
Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate |
Formule moléculaire |
C9H12BrN3O4 |
Poids moléculaire |
306.11 g/mol |
Nom IUPAC |
ethyl 3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H12BrN3O4/c1-3-17-7(14)4-5-12-6(2)11-9(8(12)10)13(15)16/h3-5H2,1-2H3 |
Clé InChI |
QHNLWJOCPDJOSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCN1C(=NC(=C1Br)[N+](=O)[O-])C |
SMILES canonique |
CCOC(=O)CCN1C(=NC(=C1Br)[N+](=O)[O-])C |
Synonymes |
ETHYL 3-(5-BROMO-2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)PROPANOATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



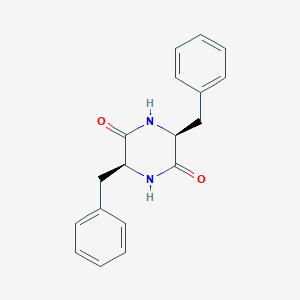
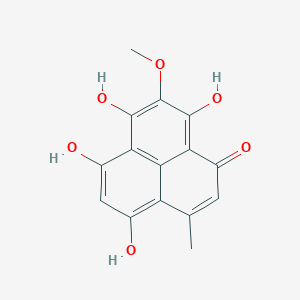
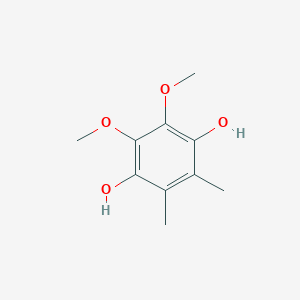
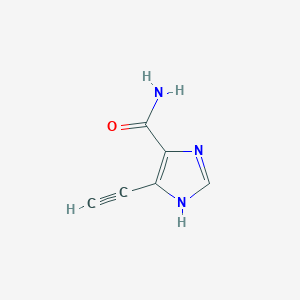
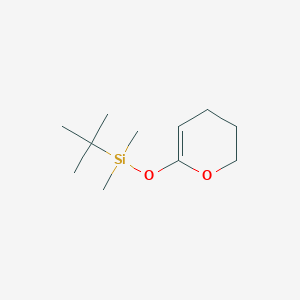
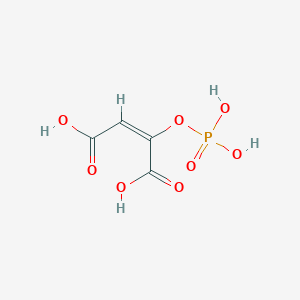
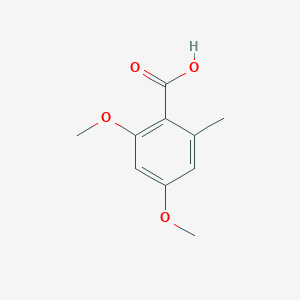
![N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B153784.png)
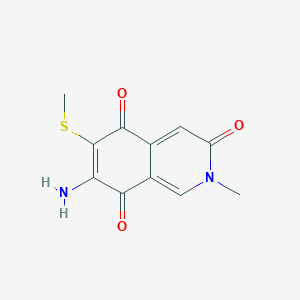
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)
